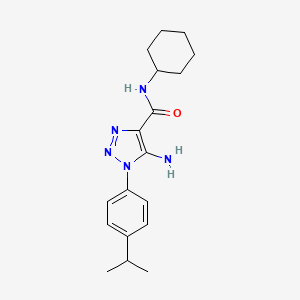

5-amino-N-cyclohexyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of 1,3-dipolar cycloaddition reactions, employing azides and alkynes, a process that can be catalyzed by various transition metals. For instance, Ferrini et al. (2015) describe a ruthenium-catalyzed synthesis method for 5-amino-1,2,3-triazole-4-carboxylates, offering a regiocontrolled approach to triazole scaffolds. This methodology is crucial for the synthesis of peptide mimetics and biologically active compounds featuring the triazole ring (Ferrini et al., 2015). Additionally, Yen et al. (2016) explored a 1,3-dipolar cycloaddition for creating 5-amino-1,2,4-triazoles, further expanding the toolbox for synthesizing triazole derivatives (Yen et al., 2016).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can participate in various chemical reactions and interactions. Albert (1970) discussed the Dimroth rearrangement involving triazole compounds, which highlights the flexibility and dynamic nature of these molecules in chemical reactions (Albert, 1970). The structural analysis of these compounds often reveals their potential for bioactivity, making them valuable scaffolds in drug design.

Chemical Reactions and Properties

Triazole derivatives can undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and rearrangements. The Dimroth rearrangement, for example, is a significant reaction that impacts the structural orientation of triazole derivatives, offering pathways to novel compounds (Sutherland & Tennant, 1971). These reactions are pivotal in modifying the chemical properties of triazole compounds for specific applications.

Mecanismo De Acción

Target of Action

Compounds containing imidazole, a similar heterocyclic moiety, have been known to show a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

For instance, imidazole-containing compounds can show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms . This allows them to interact with a variety of biological targets.

Biochemical Pathways

For instance, imidazole-containing compounds have been used in the development of new drugs that affect various biochemical pathways, leading to their broad range of biological activities .

Pharmacokinetics

Imidazole, a similar heterocyclic moiety, is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.

Result of Action

Compounds with similar structures have been known to result in a variety of biological activities, as mentioned above .

Action Environment

It’s worth noting that the stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propiedades

IUPAC Name |

5-amino-N-cyclohexyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O/c1-12(2)13-8-10-15(11-9-13)23-17(19)16(21-22-23)18(24)20-14-6-4-3-5-7-14/h8-12,14H,3-7,19H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYDAPIFHURPOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5015804.png)

![N-[2-(2-chlorophenyl)ethyl]-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5015808.png)

![[5-({5-[2-(methoxycarbonyl)phenyl]-2-furyl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5015813.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine](/img/structure/B5015821.png)

![3-[(4-bromophenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5015822.png)

![2-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5015824.png)

![5-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5015833.png)

![1-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5015837.png)

![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5015843.png)

![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5015870.png)

![2-[(4-chlorobenzyl)thio]-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium iodide](/img/structure/B5015876.png)

![2,4-di-tert-butyl-6-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5015891.png)

![N-(2,5-dimethylphenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5015899.png)